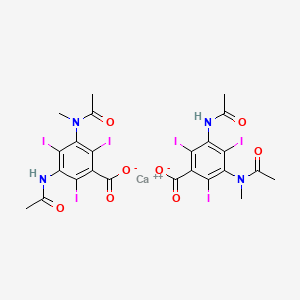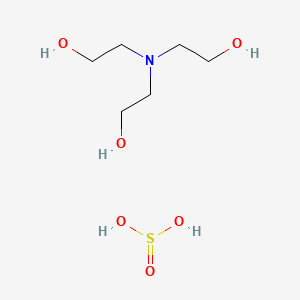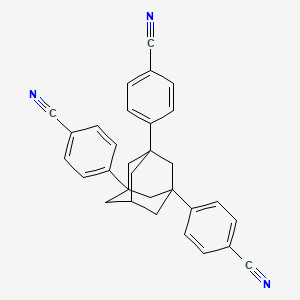
Calcium metrizoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium metrizoate is a chemical compound used primarily as a contrast medium in medical imaging, particularly in X-ray imaging. It is a salt form of metrizoic acid, which is known for its high iodine content, making it effective in enhancing the contrast of images. due to its high osmolality, it presents a higher risk of allergic reactions and has been discontinued in some regions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium metrizoate is synthesized by reacting metrizoic acid with calcium ions. The reaction typically involves dissolving metrizoic acid in a suitable solvent and then adding a calcium salt, such as calcium chloride, under controlled conditions to form the this compound salt. The reaction is carried out at a specific pH and temperature to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product through crystallization or other separation techniques to remove impurities and ensure the compound meets the required standards for medical use .
Análisis De Reacciones Químicas
Types of Reactions
Calcium metrizoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the iodine content and structure of the compound.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce iodinated derivatives, while reduction may lead to deiodinated products .
Aplicaciones Científicas De Investigación
Calcium metrizoate has been extensively used in scientific research, particularly in the fields of:
Chemistry: As a contrast agent in various analytical techniques.
Biology: For imaging biological tissues and structures.
Medicine: In diagnostic imaging, such as angiography and urography, to enhance the visibility of blood vessels and urinary tract structures.
Industry: In the development of new imaging technologies and contrast agents .
Mecanismo De Acción
The primary mechanism of action of calcium metrizoate is its ability to absorb X-rays due to its high iodine content. This absorption enhances the contrast of images, making it easier to visualize internal structures. The compound works by distributing itself in the blood vessels and tissues, where it absorbs X-rays and provides a clear contrast between different structures .
Comparación Con Compuestos Similares
Similar Compounds
Diatrizoate: Another iodinated contrast medium with similar uses but different chemical properties.
Iopamidol: A non-ionic contrast agent with lower osmolality and reduced risk of allergic reactions.
Iohexol: Another non-ionic contrast agent with similar applications but different pharmacokinetic properties
Uniqueness
Calcium metrizoate is unique due to its high iodine content and effectiveness in enhancing image contrast. its high osmolality and associated risk of allergic reactions have led to its discontinuation in some regions, making non-ionic alternatives like iopamidol and iohexol more favorable .
Propiedades
Número CAS |
20828-80-2 |
|---|---|
Fórmula molecular |
C24H20CaI6N4O8 |
Peso molecular |
1293.9 g/mol |
Nombre IUPAC |
calcium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate |
InChI |
InChI=1S/2C12H11I3N2O4.Ca/c2*1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;/h2*1-3H3,(H,16,18)(H,20,21);/q;;+2/p-2 |
Clave InChI |
PPUUBZDQNSSJDN-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)

